molecular formula C11H13NO3 B1458825 Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime CAS No. 146321-89-3

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

Cat. No.: B1458825
CAS No.: 146321-89-3
M. Wt: 207.23 g/mol
InChI Key: KAJUEPSASIYCGN-XYOKQWHBSA-N
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Description

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is known for its unique structure, which includes a benzodioxepin ring fused with an ethanone moiety and an oxime functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways that Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime might affect

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . .

Preparation Methods

The synthesis of Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime typically involves the following steps:

    Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethanone moiety: This step usually involves the use of acetylation reactions where an acetyl group is introduced to the benzodioxepin ring.

    Formation of the oxime group: The final step involves the reaction of the ethanone derivative with hydroxylamine under acidic or basic conditions to form the oxime.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxime derivatives or other oxidized products.

    Reduction: Reduction reactions can convert the oxime group to an amine group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the oxime group can be hydrolyzed to form the corresponding ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime can be compared with other similar compounds, such as:

    Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-: This compound lacks the oxime group and may have different chemical and biological properties.

    Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(1-piperidinyl)-: This compound includes a piperidinyl group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its combination of the benzodioxepin ring and oxime group, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

(NE)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(12-13)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7,13H,2,5-6H2,1H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUEPSASIYCGN-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
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Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime
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Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, oxime

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